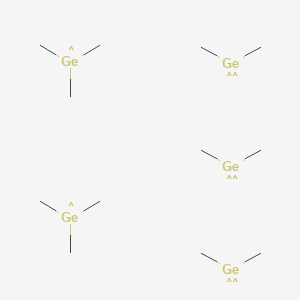
Dimethyl-lambda~2~-germane--trimethylgermyl (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) is a compound with the molecular formula C8H24Ge3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) typically involves the reaction of dimethylgermane with trimethylgermyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium compounds, and substituted germanium compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other germanium compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a component in drug delivery systems.
Industry: It is used in the semiconductor industry for the production of germanium-based electronic components.
Mechanism of Action
The mechanism by which Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) include:
Dimethyl-lambda~2~-germane–triethylgermyl (1/2): A similar germanium compound with ethyl groups instead of methyl groups.
Trimethylgermane: A simpler germanium compound with three methyl groups attached to germanium.
Tetramethylgermane: A germanium compound with four methyl groups attached to germanium.
Uniqueness
Dimethyl-lambda~2~-germane–trimethylgermyl (3/2) is unique due to its specific combination of methyl and trimethylgermyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
13189-68-9 |
|---|---|
Molecular Formula |
C12H36Ge5 |
Molecular Weight |
543.6 g/mol |
InChI |
InChI=1S/2C3H9Ge.3C2H6Ge/c2*1-4(2)3;3*1-3-2/h2*1-3H3;3*1-2H3 |
InChI Key |
JCQYSGXVAWHCPI-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]C.C[Ge]C.C[Ge]C.C[Ge](C)C.C[Ge](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















